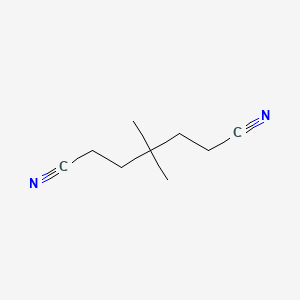
Dicyclohexylamine bicarbonate
Descripción general
Descripción
Dicyclohexylamine bicarbonate is a chemical compound formed by the reaction of dicyclohexylamine with carbon dioxide. Dicyclohexylamine itself is a secondary amine with the chemical formula C12H23N. It is a colorless to pale yellow liquid with a distinct amine-like odor. This compound is used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dicyclohexylamine bicarbonate can be synthesized by reacting dicyclohexylamine with carbon dioxide. The reaction typically occurs under mild conditions, with the carbon dioxide being bubbled through a solution of dicyclohexylamine in an appropriate solvent. The reaction can be represented as follows:
[ \text{C12H23N} + \text{CO2} \rightarrow \text{C12H23NHCO3} ]
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where dicyclohexylamine is exposed to carbon dioxide under controlled conditions. The process ensures high yield and purity of the final product. The reaction is typically carried out at room temperature and atmospheric pressure, making it an energy-efficient process.
Análisis De Reacciones Químicas
Types of Reactions
Dicyclohexylamine bicarbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dicyclohexylamine oxide.
Reduction: It can be reduced back to dicyclohexylamine.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides and alkoxides can react with this compound.
Major Products Formed
Oxidation: Dicyclohexylamine oxide.
Reduction: Dicyclohexylamine.
Substitution: Various substituted dicyclohexylamine derivatives.
Aplicaciones Científicas De Investigación
Dicyclohexylamine bicarbonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It has been studied for its potential antibacterial properties, particularly its ability to inhibit spermidine synthase.
Medicine: It is used in the formulation of certain pharmaceuticals and as an intermediate in drug synthesis.
Industry: It is employed in the production of rubber vulcanization accelerators, corrosion inhibitors, and textile chemicals.
Mecanismo De Acción
The mechanism of action of dicyclohexylamine bicarbonate involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to the inhibition of spermidine synthase, an enzyme crucial for bacterial growth. By inhibiting this enzyme, this compound disrupts the synthesis of polyamines, leading to bacterial cell death.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylamine: A primary amine with similar applications but different reactivity.
Diphenylamine: Another secondary amine with distinct chemical properties and uses.
Triethylamine: A tertiary amine with different solubility and reactivity profiles.
Uniqueness
Dicyclohexylamine bicarbonate is unique due to its specific chemical structure, which imparts distinct reactivity and solubility characteristics. Its ability to form stable bicarbonate salts makes it valuable in various industrial and research applications.
Propiedades
IUPAC Name |
carbonic acid;N-cyclohexylcyclohexanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.CH2O3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3)4/h11-13H,1-10H2;(H2,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCMCIFBPJIBIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00481118 | |
| Record name | AGN-PC-0NI4XH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2869-44-5 | |
| Record name | AGN-PC-0NI4XH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Propan-2-yloxy)phenyl]butanedioic acid](/img/structure/B3050700.png)












